6,7-Difluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its unique structure, which includes difluoro groups, a methoxybenzenesulfonyl moiety, and a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the construction of the quinolinone core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The difluoro groups and methoxybenzenesulfonyl moiety are then introduced through subsequent reactions, such as nucleophilic substitution and electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of dihydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 6,7-Difluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate: This compound shares structural similarities but has different functional groups, leading to distinct biological activities.
2,6-Difluoro-4-methoxybenzenesulfonyl chloride: Another related compound with a different core structure, used in different chemical reactions.
Uniqueness: 6,7-Difluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of difluoro groups and methoxybenzenesulfonyl moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-difluoro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4S/c1-20-9-16(17(21)12-7-13(18)14(19)8-15(12)20)25(22,23)11-5-3-10(24-2)4-6-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJNGODASPCWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.